Direct Target Engagement Comparison: Inactive Analog (Z3670677764) vs. Active Probe UCSF4226 at hMT1 and hMT2 Receptors
In HEK293 cells transiently expressing human MT1 or MT2 receptors, the target compound (Z3670677764 / SML2754) exhibited no measurable agonist or inverse agonist activity (pEC50 < 4.5 at both hMT1 and hMT2, n=3 independent experiments), whereas its active counterpart UCSF4226 (ZINC128734226 / SML2753) acted as a potent MT2 agonist with pEC50 = 8.2 ± 0.1 (EC50 ≈ 6.3 nM, 89 ± 3% Emax, n=4) and weaker MT1 agonist activity (pEC50 = 6.8 ± 0.2, EC50 ≈ 158 nM, 79 ± 3% Emax, n=4) [1]. This >5,000-fold selectivity window (active MT2 pEC50 8.2 vs. inactive pEC50 < 4.5) establishes this compound as a rigorously validated, publication-grade negative control for UCSF4226-based experiments.
| Evidence Dimension | Functional activity at human melatonin receptors (cAMP inhibition assay) |
|---|---|
| Target Compound Data | Z3670677764 (SML2754): hMT1 pEC50 < 4.5 (n=3); hMT2 pEC50 < 4.5 (n=3). Tested up to 30 μM. |
| Comparator Or Baseline | UCSF4226 (SML2753): hMT1 pEC50 = 6.8 ± 0.2 (EC50 ≈ 158 nM, n=4); hMT2 pEC50 = 8.2 ± 0.1 (EC50 ≈ 6.3 nM, n=4). |
| Quantified Difference | ΔpEC50 > 3.7 at hMT2 (>5,000-fold lower potency); ΔpEC50 > 2.3 at hMT1 (>200-fold lower potency). |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production in HEK293 cells transiently expressing hMT1 or hMT2. Compounds tested up to 30 μM. Data from Extended Data Table 4 of Stein et al. (2020) Nature. |
Why This Matters
Procurement of the matched inactive control from the same commercial source as the active probe ensures experimental reproducibility; substituting an unvalidated benzothiazole analog risks false-negative or false-positive results in MT2 receptor assays.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Extended Data Table 4: Active Selective Probes (Sigma RefCode) and Inactive Analogs. Nature. 2020;579(7800):609–614. PMC7134359. View Source
